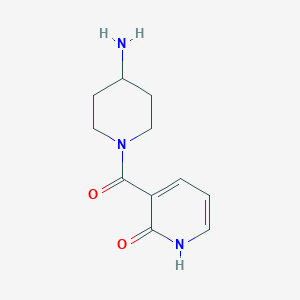
2-(Cyclopentyloxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Cyclopentyloxy)butanoic acid” is a chemical compound with the molecular formula C9H16O3 . It is a compound that has not been extensively studied, and as such, detailed information about it is limited .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanoic acid molecule where one of the hydrogen atoms on the second carbon atom is replaced by a cyclopentyloxy group . The molecular weight of this compound is 172.22 .
Wissenschaftliche Forschungsanwendungen
Nutritional Science : DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a methionine precursor, is significant in poultry nutrition. It's shown to protect intestinal epithelial barrier function, being preferentially diverted to produce antioxidant metabolites like taurine and glutathione. This highlights its potential in improving intestinal homeostasis and poultry product quality (Martín-Venegas et al., 2013).
Pharmaceutical Development : A study detailed the synthesis of new indole-based hybrid oxadiazole scaffolds, starting from indolyl butanoic acid. These compounds showed promising antidiabetic potential, opening avenues for novel treatments (Nazir et al., 2018).
Biological Activity : 2-(4-Chloro-phenoxy)butanoic acids are known for blocking chloride membrane conductance in rat striated muscle, showing potential for muscle-related therapies. Research on chiral analogues of these compounds has provided insights into their biological activity and receptor interaction (Carbonara et al., 2001).
Combustion Chemistry : In the context of bio-derived alternative fuels, the combustion model of butanol isomers, including 2-butanol, was developed. This research is crucial for understanding the oxidation features of linear and branched alcohols in biofuels (Sarathy et al., 2012).
Nutrition and Health : Further studies on HMTBA in poultry nutrition revealed its conversion to L-Met and incorporation into cellular proteins. This process is up-regulated by HMTBA supplementation, indicating its importance in dietary methionine provision (Martín-Venegas et al., 2011).
Insect Pest Control : Novel chiral butanoate esters, called juvenogens, derived from 2-(4-methoxybenzyl)cyclohexyl butanoate, were synthesized for potential use in insect pest control. These esters demonstrated significant bioactivity and could be a valuable addition to pest management strategies (Wimmer et al., 2007).
Nanotechnology : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid was used in optical gating of synthetic ion channels in nanofluidic devices. This application in UV-light-triggered transport of ionic species through channels has implications in controlled release, sensing, and information processing (Ali et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopentyloxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-8(9(10)11)12-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCVIZESXEACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)


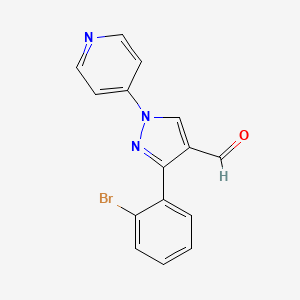
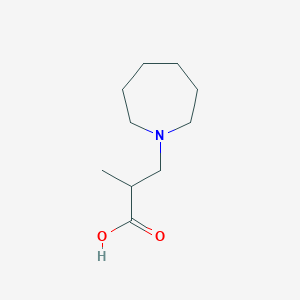
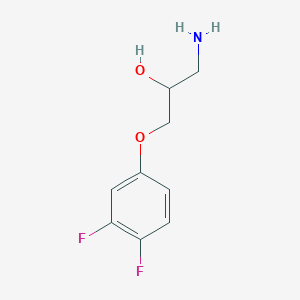
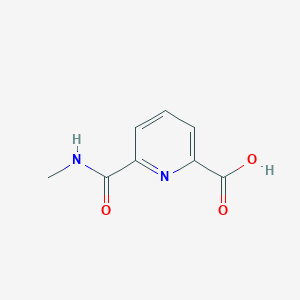

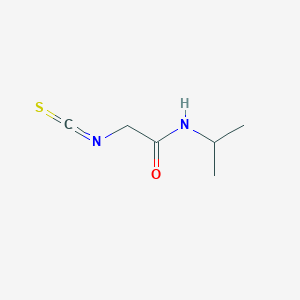
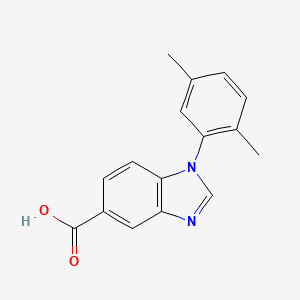
![1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1371128.png)

